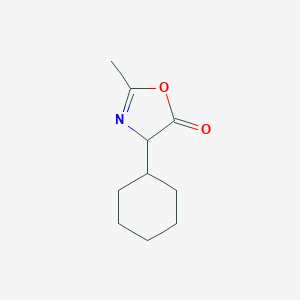
4-Cyclohexyl-2-methyloxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyl-2-methyloxazol-5(4H)-one, commonly known as Oxcarbazepine, is a chemical compound that belongs to the family of anticonvulsant drugs. It is used to treat epilepsy and bipolar disorder. Oxcarbazepine is a derivative of carbamazepine, and it has been found to be more effective and less toxic than carbamazepine.
Mechanism Of Action
The exact mechanism of action of Oxcarbazepine is not fully understood. However, it is believed to work by blocking voltage-gated sodium channels in the brain, which reduces the excitability of neurons and prevents the spread of seizures. Oxcarbazepine has also been found to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain.
Biochemical And Physiological Effects
Oxcarbazepine has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which reduces neuronal excitability. Oxcarbazepine has also been found to decrease the levels of glutamate, an excitatory neurotransmitter in the brain. This reduces the spread of seizures and prevents the development of epilepsy. Oxcarbazepine has also been found to have mood-stabilizing effects, which make it useful in the treatment of bipolar disorder.
Advantages And Limitations For Lab Experiments
Oxcarbazepine has several advantages for lab experiments. It has a low toxicity profile and is well-tolerated by most patients. It is also easy to administer and has a relatively long half-life. However, Oxcarbazepine has some limitations for lab experiments. It can interact with other drugs and can cause adverse reactions in some patients. It is also not effective in all types of seizures and may not be suitable for all patients.
Future Directions
There are several future directions for the study of Oxcarbazepine. One area of research is the development of new formulations of Oxcarbazepine that can be administered more easily and have fewer side effects. Another area of research is the investigation of Oxcarbazepine's potential use in the treatment of other neurological disorders, such as neuropathic pain and migraine. Additionally, there is a need for more research on the long-term effects of Oxcarbazepine and its potential interactions with other drugs.
Synthesis Methods
The synthesis of 4-Cyclohexyl-2-methyloxazol-5(4H)-one involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with cyclohexanone in the presence of acetic anhydride and sulfuric acid. The reaction yields 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide, which is then converted to Oxcarbazepine by treatment with sodium hydroxide.
Scientific Research Applications
Oxcarbazepine has been extensively studied for its anticonvulsant and mood-stabilizing properties. It has been found to be effective in the treatment of partial seizures, generalized tonic-clonic seizures, and bipolar disorder. Oxcarbazepine has also been studied for its potential use in the treatment of neuropathic pain, migraine, and trigeminal neuralgia.
properties
CAS RN |
180200-83-3 |
|---|---|
Product Name |
4-Cyclohexyl-2-methyloxazol-5(4H)-one |
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-cyclohexyl-2-methyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H15NO2/c1-7-11-9(10(12)13-7)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3 |
InChI Key |
MSEORHZAIHXKLG-UHFFFAOYSA-N |
SMILES |
CC1=NC(C(=O)O1)C2CCCCC2 |
Canonical SMILES |
CC1=NC(C(=O)O1)C2CCCCC2 |
synonyms |
5(4H)-Oxazolone, 4-cyclohexyl-2-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)
![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)
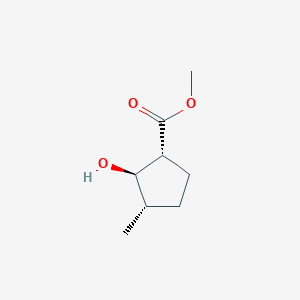
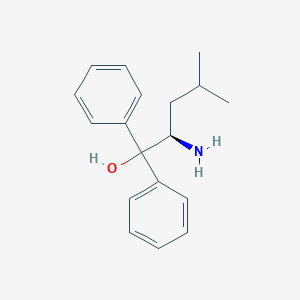
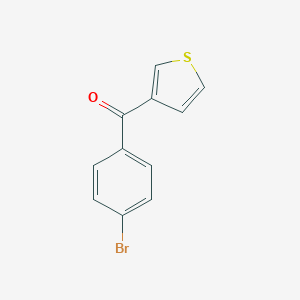
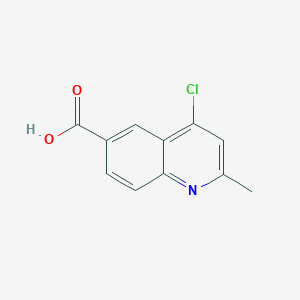


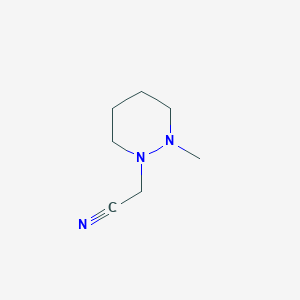
![4-(Benzo[d]thiazol-2-yl)-2-bromoaniline](/img/structure/B69382.png)